molecular formula C17H19ClN2O B2751350 3-chloro-N-(4-(dimethylamino)phenethyl)benzamide CAS No. 953167-63-0

3-chloro-N-(4-(dimethylamino)phenethyl)benzamide

Cat. No.: B2751350
CAS No.: 953167-63-0
M. Wt: 302.8
InChI Key: ZWWCNKQUOGGQQE-UHFFFAOYSA-N
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Description

3-chloro-N-(4-(dimethylamino)phenethyl)benzamide is a synthetic organic compound with the molecular formula C 17 H 19 ClN 2 O and a molecular weight of 302.8 g/mol . Its structure features a benzamide core substituted with a chlorine atom, linked via an amide bond to a phenethylamine moiety containing a dimethylamino group. This specific molecular architecture makes it a compound of interest in several research fields. Benzamide derivatives are prominent in medicinal chemistry and pharmacology research. While the specific biological profile of this compound is not yet fully characterized, structurally similar molecules are frequently investigated for their interactions with neurological targets . Other benzamide analogues have been studied as key intermediates in the synthesis of potential neurokinin receptor antagonists and some have been explored for their antinociceptive properties in behavioral pharmacology models . Furthermore, related compounds based on a sulfonamide scaffold have shown significant activity as selective NLRP3 inflammasome inhibitors, suggesting potential for research into inflammatory pathways and related diseases . This compound serves as a valuable building block for chemical synthesis and a probe for biochemical investigation in these areas. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-chloro-N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-20(2)16-8-6-13(7-9-16)10-11-19-17(21)14-4-3-5-15(18)12-14/h3-9,12H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWCNKQUOGGQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-(dimethylamino)phenethyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 4-(dimethylamino)phenethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-(dimethylamino)phenethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Pharmaceutical Applications

  • Therapeutic Potential :
    • The compound exhibits significant potential as a therapeutic agent due to its ability to modulate various biological pathways. It has been noted for its insulin secretory properties, making it a candidate for treating metabolic disorders such as type 2 diabetes and dyslipidemias. Its action on Peroxisome Proliferator-Activated Receptors (PPARs) suggests a role in managing lipid and carbohydrate metabolism disorders .
  • Inflammatory Diseases :
    • 3-chloro-N-(4-(dimethylamino)phenethyl)benzamide has been investigated for its efficacy in treating inflammatory diseases, including asthma and cardiovascular conditions. Its ability to reduce overall cardiovascular risk factors positions it as a valuable compound in the management of such diseases .
  • Anticancer Research :
    • Preliminary studies indicate that this compound may possess anticancer properties, potentially inhibiting tumor growth through mechanisms involving apoptosis and cell cycle regulation. Further investigation into its structure-activity relationship (SAR) could yield more potent analogs for cancer therapy .
  • In Vitro Studies :
    • Research has demonstrated that derivatives of this compound can inhibit specific biological targets, contributing to their therapeutic effects. For instance, analogs have shown promise in modulating the NLRP3 inflammasome, a critical component in various inflammatory diseases .
  • In Vivo Models :
    • Animal studies have been conducted to assess the pharmacokinetics and pharmacodynamics of this compound. Results suggest that it can effectively reduce symptoms associated with metabolic syndrome and inflammation, warranting further clinical exploration .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Metabolic DisordersPotential treatment for type 2 diabetes and dyslipidemias
Inflammatory DiseasesEfficacy in reducing inflammation related to asthma and cardiovascular issues
Anticancer ActivityInhibition of tumor growth through apoptosis mechanisms
NLRP3 Inflammasome ModulationTargeting NLRP3 for therapeutic benefits in inflammatory diseases

Case Studies

  • Metabolic Syndrome Management :
    • A study highlighted the effectiveness of compounds similar to this compound in reducing blood glucose levels and improving lipid profiles in diabetic models. The findings support its potential as a lead compound for developing new diabetes medications .
  • Inflammation Reduction :
    • In vivo experiments demonstrated that treatment with this compound led to significant reductions in inflammatory markers in mouse models of asthma, indicating its promise as an anti-inflammatory agent .
  • Cancer Research :
    • Investigations into the anticancer properties revealed that certain derivatives could induce apoptosis in cancer cell lines, suggesting avenues for further development as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(dimethylamino)phenethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs, their substituents, and biological activities:

Compound Name Substituents Target/Activity Key Data/Notes References
3-Chloro-N-(4-(dimethylamino)phenethyl)benzamide 3-Cl, 4-(dimethylamino)phenethyl Not explicitly stated Hypothesized CNS activity due to dimethylamino group; structural similarity to MOR agonists . -
[18F]3a 3-Cl, 4-F, (1-(dimethylamino)cyclohexyl)methyl μ-opioid receptor (MOR) agonist EC50 = 24.8 nM; high molar activity (25–40 GBq/μmol) for PET imaging .
N4-3-Chlorobenzoylsulfathiazole 3-Cl, sulfathiazole-linked phenyl Antitubercular Synthesized via sulfathiazole conjugation; potential disruption of folate synthesis in Mycobacterium .
N-(3-chlorophenethyl)-4-nitrobenzamide 3-Cl phenethyl, 4-NO2 Not provided Nitro group may increase electron deficiency, altering receptor binding .
3-Chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide 3-Cl, pyrimidine-sulfamoyl phenyl Not provided Sulfamoyl group enhances solubility; pyrimidine may enable π-π stacking .
3,4-Dichloro-N-(3-chloro-4-methylphenyl)benzamide 3,4-diCl, 3-Cl-4-methylphenyl Not provided Increased lipophilicity (logP ~3.5) due to multiple Cl groups; possible toxicity concerns .

Pharmacological and Functional Comparisons

  • MOR Targeting: The radiolabeled analog [18F]3a demonstrates moderate MOR affinity (EC50 = 24.8 nM), highlighting the importance of the dimethylamino group in CNS penetration. Its cyclohexylmethyl chain may stabilize interactions with hydrophobic receptor pockets . In contrast, the target compound’s phenethyl chain could offer flexibility for binding diverse targets.
  • Antitubercular Activity: N4-3-Chlorobenzoylsulfathiazole (Compound 30) leverages a sulfathiazole group to mimic p-aminobenzoic acid, a strategy common in antifolate agents. The 3-Cl substituent may enhance target specificity .
  • Ion Channel Modulation: A structurally related compound, 3-Chloro-N-[3,5-dibromo-4-(3-(dimethylamino)propoxy)phenethyl]-4-methoxybenzamide, was evaluated for KV10.1 potassium channel inhibition, suggesting that halogenated benzamides may interact with voltage-gated ion channels .

Biological Activity

3-chloro-N-(4-(dimethylamino)phenethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the context of use, but the compound has shown potential in several therapeutic areas.

Therapeutic Applications

  • Anticancer Activity :
    • Research indicates that this compound may possess anticancer properties. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy.
  • Metabolic Disorders :
    • The compound has been associated with effects on metabolic pathways, particularly through activating Peroxisome Proliferator-Activated Receptors (PPARs). These receptors play a crucial role in lipid and carbohydrate metabolism, indicating potential applications in treating metabolic syndrome and related cardiovascular diseases .
  • Antimicrobial Properties :
    • Preliminary investigations have suggested that the compound may exhibit antimicrobial activity, although detailed studies are required to confirm these effects and elucidate the underlying mechanisms.

Case Studies and Experimental Data

  • A study focused on the synthesis and evaluation of various benzamide derivatives, including this compound, highlighted its potential as an inhibitor of specific cancer pathways. The findings demonstrated that modifications in the benzamide structure could significantly influence biological activity .
  • Another investigation revealed that compounds with similar structural characteristics were effective against Mycobacterium tuberculosis, suggesting a broader spectrum of antimicrobial activity for benzamide derivatives .

Data Table: Summary of Biological Activities

Biological Activity Description References
AnticancerInhibition of cell proliferation in cancer cell lines
Metabolic RegulationActivation of PPARs involved in lipid and carbohydrate metabolism
AntimicrobialPotential antimicrobial effects against various pathogens

Q & A

Q. What are the key synthetic routes for 3-chloro-N-(4-(dimethylamino)phenethyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

  • Amidation : Reacting 4-(dimethylamino)phenethylamine with 3-chlorobenzoyl chloride under basic conditions (e.g., Na₂CO₃) in dichloromethane or acetonitrile .
  • Purification : Use column chromatography (normal phase with methanol/ammonium hydroxide gradients) to isolate the product .
  • Critical Conditions : Control stoichiometry (e.g., 1:1.2 molar ratio of amine to acyl chloride) and reaction temperature (0–25°C) to minimize side reactions like hydrolysis .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm amide bond formation and substituent positions .
  • X-ray Diffraction : For metal complexes (e.g., nickel or copper), monoclinic crystal systems (space group P2₁/c) reveal distorted square-planar geometries .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. What biochemical pathways or targets are associated with this compound?

Similar benzamide derivatives target bacterial enzymes like acps-pptase, which regulate fatty acid biosynthesis and bacterial proliferation . Computational docking studies (e.g., AutoDock Vina) can predict interactions with enzyme active sites, guiding mechanistic validation via enzyme inhibition assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up or precursor modifications?

  • Case Study : Radiolabeling with ¹⁸F showed yield inconsistencies due to precursor degradation. Solutions included:
    • Lowering reaction temperatures (75°C vs. 150°C) to stabilize precursors.
    • Reducing precursor quantities (2.5–3 mg) and shortening reaction times (3 minutes) .
  • Data Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield .

Q. What strategies mitigate mutagenicity risks in benzamide derivatives?

  • Ames II Testing : Assess mutagenicity early; for example, anomeric amides showed lower mutagenicity than benzyl chloride, but still require PPE and ventilation .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce electrophilic reactivity, a common mutagenicity driver .

Q. How can radiolabeling efficiency (e.g., ¹⁸F) be optimized for in vivo pharmacokinetic studies?

  • Precursor Design : Replace nitro groups with ¹⁸F via nucleophilic substitution (78% radiochemical yield achieved with optimized K₂CO₃/Kryptofix 222 conditions) .
  • Molar Activity : Use high-purity precursors (<3 μmol) and automate synthesis (e.g., GE TRACERlab FX₂ module) to achieve >250 GBq/μmol .
  • Validation : Perform PET imaging in rodent models to confirm target binding and clearance rates .

Methodological Considerations

Q. How should researchers analyze conflicting data in metal complex stability studies?

  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures of nickel vs. copper complexes to assess thermal stability .
  • Electrochemical Profiling : Cyclic voltammetry in acetonitrile reveals redox behavior (e.g., Ni²⁺/Ni³⁺ transitions), explaining stability differences .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate binding kinetics with target enzymes (e.g., GROMACS) to prioritize derivatives for synthesis .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

  • Hazard Analysis : Follow ACS guidelines for risk assessment, emphasizing PPE (gloves, goggles) and fume hood use during synthesis .
  • Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent decomposition .

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